molecular formula C5H5ClN2S B025357 2-((Chloromethyl)thio)pyrimidine CAS No. 19834-93-6

2-((Chloromethyl)thio)pyrimidine

Cat. No.: B025357
CAS No.: 19834-93-6
M. Wt: 160.63 g/mol
InChI Key: RFJFZILWLCPSIX-UHFFFAOYSA-N
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Description

2-((Chloromethyl)thio)pyrimidine (CMP) is a synthetic compound that has been studied extensively over the past few decades. It is a member of the pyrimidine family, which is a class of organic compounds that are widely used in pharmaceuticals and other applications. CMP has been studied for its potential use in a variety of medical, industrial, and research applications.

Scientific Research Applications

Antimicrobial and Antifungal Applications

2-((Chloromethyl)thio)pyrimidine derivatives have been extensively studied for their antimicrobial and antifungal properties. Research indicates that these compounds, after undergoing certain modifications, show significant promise as antibacterial and antifungal agents. This includes work on heterocyclic compounds containing thieno[2,3-d]pyrimidine moieties, which demonstrate powerful antimicrobial properties against various bacterial and fungal genera (Saber et al., 2020). Similar antimicrobial potential has been noted in other studies focusing on different functional group derivatives of this compound, reinforcing its utility in combating microbial infections (Etemadi et al., 2016).

Structural and Synthetic Chemistry

The structural and synthetic aspects of this compound derivatives have been a focal point of research, exploring their chemical properties and potential applications in drug development. Studies have detailed the synthesis, reactions, and biological evaluations of various pyrimidine derivatives, highlighting their potential in creating effective antimicrobial agents and exploring their structural dynamics via X-ray crystallography and other analytical methods (Sayed et al., 2006). These studies not only illuminate the structural intricacies of these compounds but also hint at their multifaceted applications in pharmaceutical chemistry.

Bioactive Compound Development

The development of bioactive compounds is another significant area where this compound derivatives are making a mark. Research has shown that merging different groups with the thieno[2,3-d]pyrimidine heterocyclic ring can enhance its antibacterial, antifungal, and anti-inflammatory activities, pointing towards its potential in developing new therapeutic agents (Tolba et al., 2018).

Nonlinear Optics (NLO) Applications

In the field of materials science, particularly nonlinear optics, derivatives of this compound have been investigated for their potential applications. Studies involving density functional theory (DFT) calculations have shown that certain derivatives exhibit promising NLO properties, paving the way for their use in optoelectronic and high-tech applications (Hussain et al., 2020).

Future Directions

Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Properties

IUPAC Name

2-(chloromethylsulfanyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c6-4-9-5-7-2-1-3-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJFZILWLCPSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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